1-Hexanamine, hydrobromide
Overview
Description
1-Hexanamine, hydrobromide is a chemical compound with the molecular formula C6H15N·HBr. It is a primary aliphatic amine, which means it contains a straight-chain alkyl group attached to an amino group. This compound is often used in various chemical reactions and has applications in different scientific fields.
Mechanism of Action
Target of Action
1-Hexanamine, hydrobromide, also known as n-Hexylammonium bromide , is a primary aliphatic amine As an amine, it can act as a bronsted base, capable of accepting a hydron from a donor .
Mode of Action
As a primary aliphatic amine, it can participate in various chemical reactions, such as nucleophilic substitutions or acid-base reactions . It’s worth noting that the compound’s interaction with its targets and the resulting changes would depend on the specific biological or chemical context.
Biochemical Pathways
As a primary aliphatic amine, it could potentially be involved in various biochemical reactions, including those involving proteins, nucleic acids, and other biomolecules .
Result of Action
As a primary aliphatic amine, it could potentially interact with various biological molecules, leading to a range of possible effects .
Biochemical Analysis
Biochemical Properties
1-Hexanamine, hydrobromide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as hexokinase, which is involved in the phosphorylation of glucose. The interaction between this compound and hexokinase can influence the enzyme’s activity, potentially affecting glucose metabolism. Additionally, this compound may interact with other proteins and biomolecules, altering their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, it can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, the binding of this compound to hexokinase can inhibit or activate the enzyme, depending on the context. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in changes in cellular metabolism and function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. In some cases, high doses of this compound can result in toxic or adverse effects, such as cellular damage or dysfunction. It is important to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, its interaction with hexokinase can influence glucose metabolism, leading to changes in the production and utilization of energy within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and effects on cellular processes .
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its effects on cellular function. The targeting of this compound to particular organelles or regions within the cell can be mediated by targeting signals or post-translational modifications. For instance, the localization of this compound to mitochondria can influence mitochondrial function and energy production .
Preparation Methods
1-Hexanamine, hydrobromide can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of 1-bromohexane with ammonia. The reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas. The reaction proceeds as follows:
[ \text{CH}_3(\text{CH}_2)_4\text{CH}_2\text{Br} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_4\text{CH}_2\text{NH}_2 + \text{HBr} ]
In industrial settings, the production of this compound may involve more complex processes, including the use of specialized equipment to ensure high purity and yield.
Chemical Reactions Analysis
1-Hexanamine, hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: As mentioned earlier, it can be synthesized through nucleophilic substitution reactions.
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in substitution reactions with halogenated compounds to form different amines.
Common reagents used in these reactions include ammonia, hydrogen peroxide, and various halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexanamine, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of other amines and related compounds.
Biology: It can be used in the study of biological amines and their roles in various physiological processes.
Industry: It is used in the production of various chemicals and materials, including surfactants and polymers.
Comparison with Similar Compounds
1-Hexanamine, hydrobromide can be compared with other similar compounds, such as:
1-Hexanamine: The base form of the compound without the hydrobromide component.
2-Ethylhexylamine: A branched-chain amine with similar properties.
Hexylamine: Another straight-chain amine with a similar structure.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the formation of hydrobromide salts, which can have different solubility and stability properties compared to other amines.
Properties
IUPAC Name |
hexan-1-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSVALLKHLKICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435972 | |
Record name | 1-Hexanamine, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7334-95-4 | |
Record name | 1-Hexanamine, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexylamine Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.